Cas no 150085-44-2 ((1R)-1-(4-iodophenyl)ethan-1-amine)

(1R)-1-(4-Iodophenyl)ethan-1-amine is a chiral amine compound featuring an iodine-substituted phenyl group, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The (R)-enantiomer configuration ensures high stereoselectivity, making it valuable for the preparation of enantiomerically pure intermediates. The presence of the iodine substituent offers versatility in further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. This compound is particularly useful in medicinal chemistry for the development of targeted bioactive molecules. Its well-defined stereochemistry and reactive iodophenyl group make it a preferred building block for researchers requiring precise control in synthetic pathways. Storage under inert conditions is recommended to maintain stability.
(1R)-1-(4-iodophenyl)ethan-1-amine structure
150085-44-2 structure
Product Name:(1R)-1-(4-iodophenyl)ethan-1-amine
CAS No:150085-44-2
MF:C8H10IN
MW:247.076174259186
MDL:MFCD08057410
CID:135759
PubChem ID:15930770
Update Time:2025-11-02

(1R)-1-(4-iodophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,4-iodo-a-methyl-, (aR)-
    • Benzenemethanamine, 4-iodo-a-methyl-, (R)-
    • (R)-1-(4-iodophenyl)ethylamine
    • (R)-4-iodo-a-Methyl-BenzeneMethanaMine
    • 4-iodo-a-Methyl
    • 4-iodo-a-Methyl-
    • (R)-4-Iodo-alpha-methylbenzenemethanamine
    • Benzenemethanamine, 4-iodo-α-methyl-, (αR)-
    • (1S)-1-(4-IODOPHENYL)ETHAN-1-AMINE HYDROCHLORIDE
    • SCHEMBL9395164
    • (1S)-1-(4-iodophenyl)ethanamine
    • (R)-1-(4-Iodophenyl)ethanamine
    • Benzenemethanamine, 4-iodo--methyl-, (R)-
    • EN300-87830
    • (1R)-1-(4-iodophenyl)ethan-1-amine
    • AM84459
    • AKOS026730951
    • A809001
    • (1R)-1-(4-iodophenyl)ethanamine
    • 150085-44-2
    • F87133
    • Benzenemethanamine,4-iodo-a-methyl-,(aR)-
    • A1H0J
    • AR)-
    • Benzenemethanamine, 4-iodo-alpha-methyl-, (alphaR)-
    • A-methyl-,(
    • Benzenemethanamine,4-iodo-
    • (R)-1-(4-Iodophenyl)ethan-1-amine
    • MDL: MFCD08057410
    • Inchi: 1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1
    • InChI Key: HLCLTOJXMUXWQW-ZCFIWIBFSA-N
    • SMILES: IC1C=CC(=CC=1)[C@@H](C)N

Computed Properties

  • Exact Mass: 246.98600
  • Monoisotopic Mass: 246.98580g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 97.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.661±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 264.8±23.0 ºC (760 Torr),
  • Flash Point: 114.0±22.6 ºC,
  • Solubility: Slightly soluble (2.4 g/l) (25 º C),
  • PSA: 26.02000
  • LogP: 3.01120

(1R)-1-(4-iodophenyl)ethan-1-amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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(1R)-1-(4-iodophenyl)ethan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:150085-44-2)(1R)-1-(4-iodophenyl)ethan-1-amine
Order Number:A809001
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:49
Price ($):280.0/724.0/1232.0
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Additional information on (1R)-1-(4-iodophenyl)ethan-1-amine

Compound Introduction: (1R)-1-(4-iodophenyl)ethan-1-amine (CAS No. 150085-44-2)

CAS No.150085-44-2 and the product name (1R)-1-(4-iodophenyl)ethan-1-amine refer to a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural motif featuring an (1R)-configured amine group attached to a phenyl ring substituted with an iodine atom, presents a versatile scaffold for further chemical modifications and biological evaluations. The presence of the iodine atom at the para position of the phenyl ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The (1R)-configuration of the amine moiety is particularly noteworthy, as chirality plays a crucial role in determining the biological activity of many pharmaceutical agents. The specific stereochemistry of this compound may influence its interactions with biological targets, making it a subject of interest for researchers exploring enantioselective synthesis and drug design. The compound's structural features align well with current trends in medicinal chemistry, where molecular diversity and functional group compatibility are key considerations in developing novel therapeutic entities.

Recent advancements in synthetic methodologies have enabled more efficient access to chiral amines like (1R)-1-(4-iodophenyl)ethan-1-amine, leveraging asymmetric catalysis and innovative reaction protocols. These developments have not only improved the yield and purity of such compounds but also reduced the environmental impact of their synthesis. The ability to produce enantiomerically pure forms of this compound is essential for preclinical and clinical studies, where the pharmacological profile can be significantly affected by stereochemical differences.

In the realm of drug discovery, (1R)-1-(4-iodophenyl)ethan-1-amine has been explored as a building block for various pharmacophores. Its iodine substituent facilitates cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in constructing biaryl systems prevalent in many active pharmaceutical ingredients (APIs). The amine group can also be further functionalized through reductive amination, alkylation, or condensation reactions, allowing for the creation of diverse derivatives with tailored biological properties.

One area where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By incorporating the (1R)-configured amine and 4-iodophenyl moiety into kinase inhibitor scaffolds, researchers aim to enhance binding affinity and selectivity towards target enzymes. Preliminary studies suggest that derivatives of this compound exhibit inhibitory activity against specific kinases, warranting further investigation into their potential as therapeutic agents.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. The 4-iodophenyl ring in (1R)-1-(4-iodophenyl)ethan-1-amine can be incorporated into nitrogen-containing heterocycles, which are known for their broad spectrum of biological activities. For instance, indole derivatives have demonstrated efficacy in treating neurological disorders, while pyrimidine-based compounds are widely used as antiviral and anticancer agents. The structural versatility of this compound makes it a valuable candidate for generating novel heterocyclic scaffolds with therapeutic potential.

Computational chemistry and molecular modeling have also played a significant role in evaluating the pharmacological properties of (1R)-1-(4-iodophenyl)ethan-1-amine. These tools allow researchers to predict binding interactions between the compound and biological targets with high accuracy. By leveraging machine learning algorithms and large-scale datasets, virtual screening campaigns can be conducted to identify promising derivatives for further experimental validation. Such computational approaches complement traditional high-throughput screening methods, accelerating the drug discovery process.

The synthesis of complex pharmaceuticals often requires multi-step organic transformations, and intermediates like (1R)-1-(4-iodophenyl)ethan-1-amine are frequently employed in these synthetic routes. Advances in flow chemistry have enabled continuous production processes for such intermediates, improving scalability and reproducibility. Flow reactors provide precise control over reaction conditions, minimizing side products and enhancing overall efficiency. This technology is particularly beneficial for producing high-value compounds like chiral amines on an industrial scale.

The environmental impact of pharmaceutical manufacturing has also driven innovation in green chemistry principles. Solvent-free reactions, catalytic processes using recyclable ligands, and energy-efficient methodologies are being adopted to reduce waste and energy consumption. The synthesis of (1R)-1-(4-iodophenyl)ethan-1-amine exemplifies these trends, as modern synthetic strategies prioritize sustainability without compromising yield or purity. Such practices align with global initiatives to promote responsible chemical manufacturing.

In conclusion,(1R)-1-(4-iodophenyl)ethan-1-amine (CAS No. 150085-44-2) represents a promising intermediate in pharmaceutical research due to its structural features and reactivity profile. Its applications span across drug discovery disciplines, from kinase inhibition to heterocyclic chemistry, underscoring its versatility as a synthetic building block. As research continues to evolve, this compound will likely remain at the forefront of medicinal chemistry efforts aimed at developing innovative therapeutics for unmet medical needs.

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Amadis Chemical Company Limited
(CAS:150085-44-2)(1R)-1-(4-iodophenyl)ethan-1-amine
A809001
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):280.0/724.0/1232.0
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